Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
Overview
Description
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate is an organic compound with the molecular formula C13H16N2O4. It is a derivative of benzoic acid, featuring an amino group and a morpholine ring attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(morpholine-4-carbonyl)benzoate typically involves the reaction of 2-amino-4-chlorobenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the carboxyl group of the benzoic acid derivative and the amine group of morpholine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(morpholine-4-carbonyl)benzoate involves its interaction with specific molecular targets. The amino group and morpholine ring allow the compound to form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-amino-4-(piperidine-4-carbonyl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 2-amino-4-(pyrrolidine-4-carbonyl)benzoate: Similar structure but with a pyrrolidine ring.
Methyl 2-amino-4-(piperazine-4-carbonyl)benzoate: Similar structure but with a piperazine ring.
Uniqueness: Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
methyl 2-amino-4-(morpholine-4-carbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKRFFRANDKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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